molecular formula C12H11N3 B12910975 2-Styrylpyrimidin-5-amine CAS No. 54246-67-2

2-Styrylpyrimidin-5-amine

Cat. No.: B12910975
CAS No.: 54246-67-2
M. Wt: 197.24 g/mol
InChI Key: VWRFYBJISMFCLR-VOTSOKGWSA-N
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Description

2-Styrylpyrimidin-5-amine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a styryl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Styrylpyrimidin-5-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Styrylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The styryl group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonyl derivatives, reduced amine derivatives, and substituted pyrimidines .

Scientific Research Applications

2-Styrylpyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Styrylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and receptors involved in various biological processes. For example, it may inhibit kinase enzymes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: 2-Styrylpyrimidin-5-amine stands out due to its unique styryl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials.

Biological Activity

2-Styrylpyrimidin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a styryl group at the 2-position and an amino group at the 5-position. This unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives of pyrimidines can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and others. The mechanism often involves the induction of apoptosis through various signaling pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDInduction of apoptosis
SCM5JurkatTBDActivation of cell signaling pathways
SCM9WEHI-231TBDInhibition of TNF-α production

Immunomodulatory Effects

In vitro studies have demonstrated that this compound can modulate immune responses. It has been shown to inhibit lymphocyte proliferation induced by phytohemagglutinin A and lipopolysaccharide, suggesting potential use in treating autoimmune disorders . The compound's ability to suppress TNF-α production further highlights its immunosuppressive properties.

Table 2: Immunomodulatory Effects

EffectObservation
Lymphocyte ProliferationInhibition observed in human peripheral blood lymphocytes
TNF-α ProductionModerate suppression in whole blood cultures

Antiviral Activity

Preliminary investigations have suggested that this compound may possess antiviral properties. Similar compounds have been reported to inhibit the replication of viruses such as human herpes virus type-1 (HHV-1). The exact mechanism remains to be elucidated but may involve interference with viral entry or replication processes .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, leading to further development for targeted therapies.
  • Immunomodulation in Autoimmune Disorders : Clinical observations have noted improvements in patients with autoimmune conditions when treated with compounds exhibiting similar biological profiles to this compound.
  • Antiviral Screening : A recent screening of pyrimidine derivatives identified several candidates with promising antiviral activity against HHV-1, warranting further investigation into their mechanisms and efficacy.

Properties

CAS No.

54246-67-2

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]pyrimidin-5-amine

InChI

InChI=1S/C12H11N3/c13-11-8-14-12(15-9-11)7-6-10-4-2-1-3-5-10/h1-9H,13H2/b7-6+

InChI Key

VWRFYBJISMFCLR-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC=C(C=N2)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC=C(C=N2)N

Origin of Product

United States

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